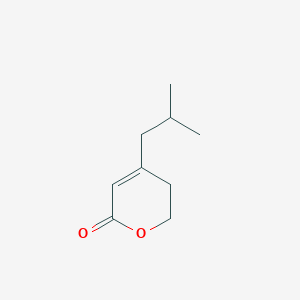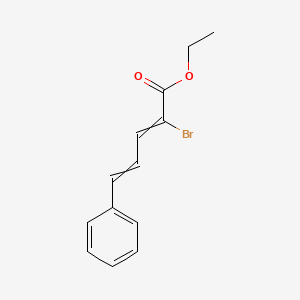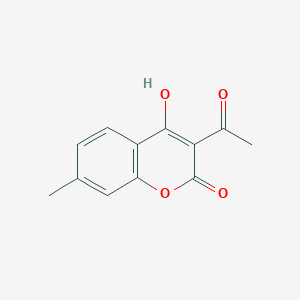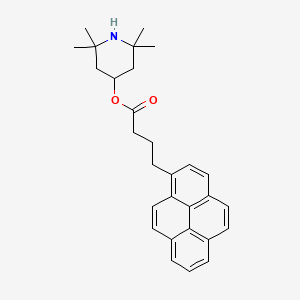
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is a chiral oxazolidinone derivative. This compound is characterized by the presence of a hexynyl group at the third position and a phenyl group at the fourth position of the oxazolidinone ring. The (4R) configuration indicates the specific stereochemistry of the molecule. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Hexynyl Group: The hexynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxazolidinone derivatives.
Scientific Research Applications
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexynyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxazolidinone, 4-(diphenylmethyl)-3-(1-hexynyl)-, (4R)
- 2-Oxazolidinone, 3-(1-hexynyl)-4-(1-methylethyl)-, (4R)
Uniqueness
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is unique due to its specific stereochemistry and the presence of both hexynyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinone derivatives.
Properties
CAS No. |
503590-24-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(4R)-3-hex-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-8-11-16-14(12-18-15(16)17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,12H2,1H3/t14-/m0/s1 |
InChI Key |
UWFQRDWHYKMTKO-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)


![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
